molecular formula C20H25NO B096151 Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- CAS No. 17184-84-8

Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-

Cat. No. B096151
CAS RN: 17184-84-8
M. Wt: 295.4 g/mol
InChI Key: ZHQRJLRJFLFTLS-UHFFFAOYSA-N
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Description

Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPAP is a derivative of phenylethylamine, a natural compound found in the brain that is involved in various physiological processes, including mood regulation and pain perception. PPAP has been shown to have a range of pharmacological effects, including antidepressant, anti-inflammatory, and analgesic properties.

Mechanism of Action

The exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to inhibit the activity of MAO, which may increase the levels of serotonin and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to have a range of biochemical and physiological effects in animal and in vitro studies. In animal studies, Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant activity. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to reduce pain sensitivity in animal models of chronic pain. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells.

Advantages and Limitations for Lab Experiments

Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- also has low toxicity and is well-tolerated in animal studies. However, the synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, which may make it difficult to interpret some of the results of studies involving Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-.

Future Directions

There are several potential future directions for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- research. One area of interest is the development of more efficient synthesis methods for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, which may increase its availability for researchers. Another area of interest is the investigation of the potential therapeutic uses of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, including its potential as a treatment for depression and chronic pain conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- can be synthesized through a multi-step process involving the reaction of 3-azetidinone with phenylpropanolamine, followed by reduction and alkylation reactions. The resulting compound is then purified through various chromatographic techniques to obtain a high-purity product. The synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has a range of pharmacological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential treatment for chronic pain conditions.

properties

CAS RN

17184-84-8

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-[1-(2-phenylethyl)-3-propylazetidin-3-yl]phenol

InChI

InChI=1S/C20H25NO/c1-2-12-20(18-9-6-10-19(22)14-18)15-21(16-20)13-11-17-7-4-3-5-8-17/h3-10,14,22H,2,11-13,15-16H2,1H3

InChI Key

ZHQRJLRJFLFTLS-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Canonical SMILES

CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Other CAS RN

17184-84-8

synonyms

1-Phenethyl-3-propyl-3-(3-hydroxyphenyl)azetidine

Origin of Product

United States

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